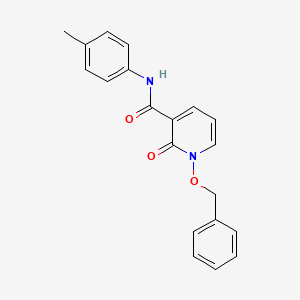

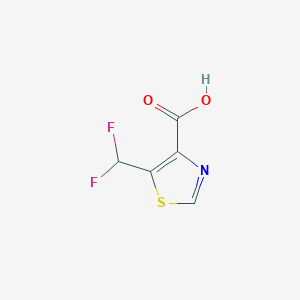

4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a benzothiazole derivative that contains a piperazine moiety and has been found to exhibit a range of interesting biochemical and physiological effects. In

Applications De Recherche Scientifique

Bioactivity and Therapeutic Potential

4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole, as a benzothiazole derivative, exhibits a broad range of biological activities. This versatility is primarily due to the unique methine center present in the thiazole ring, making benzothiazole a vital heterocyclic compound in medicinal chemistry. Benzothiazole and its derivatives, including the specific compound , show pharmacological activities such as antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer effects. This diversity in biological activity makes it an essential component in the development of new therapeutic agents (Bhat & Belagali, 2020).

DNA Binding and Fluorescent Staining

Some benzothiazole derivatives, like Hoechst 33258 and its analogs, are known for their strong binding affinity to the minor groove of double-stranded B-DNA, with a specificity for AT-rich sequences. They are utilized in cell biology for fluorescent DNA staining, chromosomal analysis, and flow cytometry, aiding significantly in plant cell biology research and other biological investigations (Issar & Kakkar, 2013).

Structural Activity Relationship in Drug Design

The benzothiazole nucleus serves as a robust starting point for rational drug design, owing to its structural simplicity and ease of synthesis. This compound's capacity to act as a ligand to various biomolecules has attracted significant attention from medicinal chemists. The structural activity relationship (SAR) of benzothiazole derivatives is extensively studied, offering valuable insights for the design of new therapeutic agents, especially in oncology (Kamal et al., 2015).

Application in Anticancer Research

Benzothiazole derivatives, including this compound, have been identified as potential chemotherapeutics, particularly as antitumor agents. Their anticancer activity has been recognized, and these compounds are under continuous development for cancer treatment. The structure of benzothiazole allows for various modifications, leading to a broad spectrum of biological properties. This adaptability makes it an attractive candidate for anticancer drug development (Ahmed et al., 2012).

Propriétés

IUPAC Name |

4-methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-14-8-9-16(23-2)17-18(14)24-19(20-17)22-12-10-21(11-13-22)15-6-4-3-5-7-15/h3-9H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVLSAJZGXMSEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide](/img/structure/B2423856.png)

![7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2423860.png)

![2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2423861.png)

![4-[[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2423863.png)

![N-(4-ethoxyphenyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2423865.png)

![2-Chloro-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2423870.png)

![N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2423874.png)

![Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine](/img/structure/B2423877.png)